molecular formula C17H20BrN3O3S B4365148 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365148
M. Wt: 426.3 g/mol
InChI Key: DRGJGEAFQAGBLP-UHFFFAOYSA-N
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Description

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromophenoxy group, a furoyl group, and a sec-butyl hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions One common approach is to start with the bromination of phenol to obtain 4-bromophenol This is followed by the formation of 4-bromophenoxy methyl ether through a Williamson ether synthesisFinally, the hydrazinecarbothioamide moiety is introduced through a condensation reaction with sec-butyl hydrazinecarbothioamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromophenoxy group may facilitate binding through hydrophobic interactions, while the furoyl and hydrazinecarbothioamide moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{5-[(4-chlorophenoxy)methyl]-2-furoyl}-N-(sec-butyl)hydrazinecarbothioamide
  • 2-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-N-(sec-butyl)hydrazinecarbothioamide
  • 2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-N-(sec-butyl)hydrazinecarbothioamide

Uniqueness

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the bromophenoxy group, which imparts distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-[[5-[(4-bromophenoxy)methyl]furan-2-carbonyl]amino]-3-butan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3S/c1-3-11(2)19-17(25)21-20-16(22)15-9-8-14(24-15)10-23-13-6-4-12(18)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,20,22)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGJGEAFQAGBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE
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2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE
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2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE
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2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE
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2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
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2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N-(SEC-BUTYL)-1-HYDRAZINECARBOTHIOAMIDE

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